molecular formula C14H10ClN B031800 2-(4-Chlorophenyl)indolizine CAS No. 7496-73-3

2-(4-Chlorophenyl)indolizine

Cat. No. B031800
CAS RN: 7496-73-3
M. Wt: 227.69 g/mol
InChI Key: JUFKIZACGBFMPH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)indolizine is a heterocyclic compound that falls within the broader class of indolizines, which are characterized by a fused pyrrole and pyridine ring system. This compound has drawn interest due to its unique chemical structure, which enables a variety of chemical reactions and properties, making it a valuable entity in organic chemistry and materials science.

Synthesis Analysis

The synthesis of indolizine derivatives, including those substituted with a chlorophenyl group, often involves cycloaddition reactions or transitions from pyridinium ylides. For instance, the reaction between 2-chloro-1-(p-nitrophenacyl)pyridinium ylide and acetylenedicarboxylic acid dimethyl ester leads to the formation of a 5-chloroindolizine derivative, showcasing the cycloaddition approach to synthesizing chlorophenyl indolizine derivatives (Babaev et al., 2000).

Molecular Structure Analysis

The molecular structure of these compounds is often elucidated using X-ray diffraction techniques, confirming the indolizine core and the position of the chlorophenyl group. Such structural analyses are crucial for understanding the compound's reactivity and properties (Rybakov et al., 2002).

Chemical Reactions and Properties

Indolizines, including 2-(4-Chlorophenyl)indolizine, undergo various chemical reactions, such as intramolecular cyclizations and transformations under different conditions, which are pivotal for creating complex molecules and materials with tailored properties. These reactions often involve changes in the electronic structure and can lead to the formation of novel heterocyclic compounds (Pauls & Kröhnke, 1977).

Scientific Research Applications

Organic Fluorescent Molecules

  • Scientific Field: Organic Chemistry and Material Science .
  • Application Summary: Some indolizine derivatives with excellent fluorescence properties can be used as organic fluorescent molecules for biological and material applications .
  • Results or Outcomes: The outcomes of this application are the creation of organic fluorescent molecules that can be used in various biological and material applications .

Bioactive Compounds

  • Scientific Field: Pharmaceutical Sciences .
  • Application Summary: Various bioactive aromatic compounds containing the indole nucleus showed clinical and biological applications .
  • Results or Outcomes: The outcomes of this application are the creation of bioactive compounds that can be used in various clinical and biological applications .

Potential Inhibitor of Vascular Endothelial Growth Factor (VEGF)

  • Scientific Field: Medical and Health Sciences .
  • Application Summary: Synthetic derivatives of indolizine have been found to exhibit a variety of biological activities, including as a potential inhibitor of vascular endothelial growth factor (VEGF) .
  • Results or Outcomes: The outcomes of this application are the creation of potential inhibitors of VEGF, which could have significant implications in the treatment of diseases where VEGF plays a key role .

π-Expanded Analogues

  • Scientific Field: Organic Chemistry .
  • Application Summary: Indolizine serves as a precursor for widespread indolizidine alkaloids. The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .
  • Methods of Application: The synthesis of these π-expanded indolizines often involves transition metal-catalyzed reactions and approaches based on oxidative coupling .
  • Results or Outcomes: The outcomes of this application are the creation of π-expanded indolizines, which could have significant implications in the field of organic chemistry .

Radical Cyclization/Cross-Coupling

  • Scientific Field: Organic Chemistry .
  • Application Summary: Many approaches for the synthesis of indolizine and its derivatives have been developed. Among them, radical-induced synthetic approaches are receiving increasing attention owing to their unique advantages, such as efficient heterocycle construction, efficient C–C or C–X bond construction, and high atom- and step-economy .
  • Methods of Application: The synthesis of these indolizine derivatives often involves radical cyclization/cross-coupling .
  • Results or Outcomes: The outcomes of this application are the creation of indolizine derivatives through radical cyclization/cross-coupling, which could have significant implications in the field of organic chemistry .

Various Biological Activities

  • Scientific Field: Pharmaceutical Sciences .
  • Application Summary: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Results or Outcomes: The outcomes of this application are the creation of bioactive compounds that can be used in various clinical and biological applications .

Synthetic Dyes

  • Scientific Field: Organic Chemistry .
  • Application Summary: Indolizine derivatives with excellent fluorescence properties can be used as synthetic dyes for biological and material applications .
  • Methods of Application: The synthesis of these fluorescent indolizine derivatives often involves transition metal-catalyzed reactions and approaches based on oxidative coupling .
  • Results or Outcomes: The outcomes of this application are the creation of synthetic dyes that can be used in various biological and material applications .

Antiviral Compounds

  • Scientific Field: Pharmaceutical Sciences .
  • Application Summary: Indole derivatives possess various biological activities, including antiviral properties .
  • Results or Outcomes: The outcomes of this application are the creation of antiviral compounds that can be used in various clinical and biological applications .

Anti-inflammatory Compounds

  • Scientific Field: Pharmaceutical Sciences .
  • Application Summary: Indole derivatives possess various biological activities, including anti-inflammatory properties .
  • Results or Outcomes: The outcomes of this application are the creation of anti-inflammatory compounds that can be used in various clinical and biological applications .

Safety And Hazards

Sigma-Aldrich provides “2-(4-Chlorophenyl)indolizine” to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .

Future Directions

Indolizine is a nitrogen-containing heterocycle that has a variety of potential biological activities, and some indolizine derivatives with excellent fluorescence properties can even be used as organic fluorescent molecules for biological and material applications . Therefore, the future directions of “2-(4-Chlorophenyl)indolizine” could involve its use in these applications.

properties

IUPAC Name

2-(4-chlorophenyl)indolizine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN/c15-13-6-4-11(5-7-13)12-9-14-3-1-2-8-16(14)10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUFKIZACGBFMPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CN2C=C1)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40323967
Record name 2-(4-chlorophenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)indolizine

CAS RN

7496-73-3
Record name 7496-73-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405318
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(4-chlorophenyl)indolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40323967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
16
Citations
AB Atar, J Kang, AH Jadhav - New Journal of Chemistry, 2020 - pubs.rsc.org
A domino protocol involving aldehydes, isocyanides and 2-pyridylacetonitrile in the presence of [bmim]Cl as a promoter and solvent for the synthesis of 3-alkylamino-2-alkyl/…
Number of citations: 6 pubs.rsc.org
A Chouhan, K Ucheniya, L Yadav, PK Jat… - Organic & …, 2023 - pubs.rsc.org
Herein, we disclosed a sustainable electrochemical approach for site-selective C–H mono and bis-chalcogenation (sulfenylation or selenylation) of indolizine frameworks. Diversely …
Number of citations: 3 pubs.rsc.org
F Penteado, L Bettanin, K Machado… - Asian Journal of …, 2020 - Wiley Online Library
Herein, we describe an efficient and selective Cu‐catalyzed C−H bond chalcogenation of the indolizine core, in the presence of DMSO and applying ultrasound irradiation as an …
Number of citations: 7 onlinelibrary.wiley.com
S Wu, D Hu, X Wan, J Zhao, Q He, Z Su… - The Journal of Organic …, 2022 - ACS Publications
A photocatalytic C–H disulfuration of indolizines was developed, giving an approach to a wide variety of indolizine-3-disulfides with good yields. Trisulfide dioxides were explored as a …
Number of citations: 2 pubs.acs.org
G Sumanth, SM Saini, K Lakshmikanth… - Journal of Molecular …, 2023 - Elsevier
An efficient and facile method is developed to synthesize 3-benzoyl indolizines by two-component reaction under microwave irradiation. A wide range of substrates could be applied, …
Number of citations: 3 www.sciencedirect.com
MFZJ Amaral, LA Deliberto, CR de Souza, RMZG Naal… - Tetrahedron, 2014 - Elsevier
A variety of novel 2,5-diaryl-indolizines have been prepared through the palladium-catalyzed cross-coupling reactions of organozinc reagents prepared from 2-aryl-indolizines with …
Number of citations: 29 www.sciencedirect.com
D Chandra Mohan, C Ravi, V Pappula… - The Journal of Organic …, 2015 - ACS Publications
Synthesis of indolizine-1-carboxylates through the Ortoleva–King reaction of 2-pyridylacetate followed by the Aldol condensation under mild reaction conditions has been described. …
Number of citations: 44 pubs.acs.org
M Basavaraj, D Giles, AK Das, S Janadri… - … nucleotides & nucleic …, 2022 - Taylor & Francis
Prodrugs of metformin were synthesized with the goal of enhancing biological activity of metformin. They were synthesized by combining metformin with 2-substituted indolizine (C7–…
Number of citations: 2 www.tandfonline.com
VA Motornov, AA Tabolin, YV Nelyubina… - Organic & …, 2019 - pubs.rsc.org
A general method for the synthesis of substituted indolizines by copper(II) acetate-promoted oxidative [3 + 2]-annulation of α-fluoronitroalkenes with in situ generated pyridinium ylides …
Number of citations: 49 pubs.rsc.org
R Kumar, D Rawat, S Adimurthy - European Journal of Organic …, 2020 - Wiley Online Library
Polyethylene glycol 400 (PEG‐400) has been employed as a green, biodegradable solvent as well as methylene spacer for the one‐pot synthesis of heterodiarylmethanes under metal‐…

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